molecular formula C9H22Cl2N2O B1377681 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride CAS No. 1421602-24-5

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride

Cat. No. B1377681
CAS RN: 1421602-24-5
M. Wt: 245.19 g/mol
InChI Key: DIMKFVPMBRQKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride, also known as 4-AP, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a derivative of piperidine, a cyclic organic compound found in various plants and animals, and is commonly used as a research tool to study the effects of neurotransmitters in the brain. 4-AP has been used in a variety of experiments to study the effects of various drugs on the central nervous system and to study the effects of changes in neural activity on behavior.

Scientific Research Applications

Chemistry, Pharmacokinetics, and Pharmacodynamics of Related Compounds

Research on compounds such as Bilastine, which is chemically known as 2-[4-[2-[4-[1-(2-ethoxyethyl) benzimidazole-2-yl] piperidine-1-yl] ethyl] phenyl]-2-methylpropane acid, sheds light on the extensive study of chemical properties, pharmacokinetics, pharmacodynamics, along with analytical and bioanalytical methods used for estimation from various sample matrices. Such studies underline the importance of understanding the chemical structure, metabolism, and biological interactions of compounds for therapeutic applications (Sharma et al., 2021).

Spiropiperidines in Drug Discovery

The synthesis and applications of spiropiperidines in drug discovery highlight the methodology used for constructing spiropiperidines, covering literature from the last decade. This includes strategies for forming the spiro-ring on a preformed piperidine ring and vice versa, emphasizing the role of structural modifications in enhancing drug discovery and development (Griggs et al., 2018).

Applications of Imiquimod: An Immune Response Modifier

Imiquimod and its analogues, classified as non-nucleoside imidazoquinolinamines, activate the immune system through localized induction of cytokines. This review illustrates the potential of imiquimod as a topical agent for treating various skin disorders, highlighting the non-direct antiviral or antiproliferative activity but rather the onsite stimulation and secretion of cytokines in vivo studies, demonstrating the broader pharmacological applications of such compounds (Syed, 2001).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-methylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2,12)7-11-5-3-8(10)4-6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKFVPMBRQKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride

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